(4-Methyl-[1,4'-bipiperidin]-4-yl)methanol
Description
(4-Methyl-[1,4'-bipiperidin]-4-yl)methanol (C₁₂H₂₄N₂O, MW 212.33 g/mol) is a bicyclic alcohol featuring a hydroxymethyl group (-CH₂OH) attached to a 4-methyl-substituted bipiperidine core . Its synthesis typically involves the reaction of 4-methylpiperidine with formaldehyde under basic conditions, followed by reduction with agents like sodium borohydride . The compound’s bipiperidine framework and hydroxymethyl group confer distinct polarity, solubility, and reactivity, making it valuable in medicinal chemistry, organic synthesis, and enzyme modulation studies .
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(4-methyl-1-piperidin-4-ylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C12H24N2O/c1-12(10-15)4-8-14(9-5-12)11-2-6-13-7-3-11/h11,13,15H,2-10H2,1H3 |
InChI Key |
FAYYPRNDLOPZEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2CCNCC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-[1,4’-bipiperidin]-4-yl)methanol typically involves the reaction of 4-methylpiperidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of (4-Methyl-[1,4’-bipiperidin]-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation under controlled conditions. For example:
-
Epoxidation : When treated with meta-chloroperoxybenzoic acid (m-CPBA), alkenyl bonds in related bipiperidine derivatives form epoxides . Although the parent compound lacks alkenes, analogous oxidative pathways highlight potential reactivity at the hydroxymethyl site.
-
Alcohol Oxidation : The hydroxymethyl group (−CH₂OH) can be oxidized to a ketone (−CO) or carboxylic acid (−COOH) using agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄), though specific studies on this compound are pending .
Salt Formation
The compound readily forms hydrochloride salts due to its basic nitrogen atoms. For instance:
-
Reaction with hydrochloric acid (HCl) yields 4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride (PubChem CID: 75464899) . This salt enhances solubility and stability for pharmaceutical applications.
| Reaction Type | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Acid-Base | HCl in ethanol | Hydrochloride salt |
Nucleophilic Substitution
The hydroxymethyl group participates in nucleophilic reactions, such as:
-
Esterification : Reacting with acetyl chloride (AcCl) or acetic anhydride (Ac₂O) forms acetate esters.
-
Etherification : Alkylation with alkyl halides (e.g., CH₃I) produces ether derivatives.
These reactions are inferred from analogous bipiperidine systems .
Amine-Alcohol Coupling Reactions
The bipiperidine core enables coupling with aromatic or aliphatic carbonyl compounds. For example:
-
Refluxing with 4-benzoylpiperidine hydrochloride in ethanol and triethylamine forms tertiary amino alcohol intermediates .
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Benzoylpiperidine HCl | Ethanol, 75°C, Et₃N | Tertiary amino alcohol | ~60% |
Enzymatic Interactions
While not a direct chemical reaction, the compound modulates cytochrome P450 enzymes, altering drug metabolism kinetics. This interaction is critical for understanding its pharmacokinetic behavior in biological systems.
Comparative Reactivity
The table below contrasts reactivity trends between (4-Methyl-[1,4'-bipiperidin]-4-yl)methanol and structurally related compounds:
| Compound | Key Functional Groups | Reactivity Highlights |
|---|---|---|
| This compound | Hydroxymethyl, bipiperidine | High polarity, salt formation, enzymatic modulation |
| 1-Methyl-4-(methylamino)piperidine (CAS 73579-08-5) | Methylamino | Enhanced nucleophilicity at amine sites |
| 4-Piperidinopiperidine (CAS 4897-50-1) | Bipiperidine | Limited solubility, base-catalyzed reactions |
Key Insights:
Scientific Research Applications
(4-Methyl-[1,4’-bipiperidin]-4-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Methyl-[1,4’-bipiperidin]-4-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with the target molecules. This interaction can lead to changes in the activity of the target, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The table below highlights critical differences between (4-Methyl-[1,4'-bipiperidin]-4-yl)methanol and its closest analogs:
| Compound Name | Key Structural Features | Reactivity/Biological Highlights | Reference |
|---|---|---|---|
| This compound | Bipiperidine core + 4-methyl and 4-hydroxymethyl | High polarity, salt formation, CYP450 modulation | |
| 4-Methylpiperidine | Single piperidine ring + 4-methyl | Limited solubility; base-catalyzed alkylation | |
| [1,4'-Bipiperidin]-3-ylmethanol | Bipiperidine core + 3-hydroxymethyl | Altered hydrogen bonding due to methanol position | |
| 4-Methyl-[1,4'-bipiperidin]-4-ol | Bipiperidine core + 4-methyl and 4-hydroxy | Reduced nucleophilicity compared to hydroxymethyl | |
| (4-Methoxypiperidin-4-yl)methanol | Piperidine ring + 4-methoxy and 4-hydroxymethyl | Enhanced anticancer activity vs. antimicrobial |
Key Insights :
- Positional Isomerism : The placement of the hydroxymethyl group (e.g., 3- vs. 4-position in bipiperidine derivatives) significantly alters hydrogen-bonding capacity and enzymatic interactions .
Oxidation and Salt Formation
- Target Compound: The hydroxymethyl group oxidizes to ketones or carboxylic acids (e.g., using KMnO₄), and readily forms hydrochloride salts for enhanced pharmaceutical stability .
- Analog Comparison : 4-Methylpiperidine lacks the hydroxymethyl group, limiting its utility in esterification or salt-based drug formulations .
Nucleophilic Substitution
- Target Compound : Undergoes esterification with acetyl chloride (yield ~60%) and etherification with alkyl halides .
- Analog Comparison: 4-Piperidinopiperidine (CAS 4897-50-1) exhibits poor solubility, restricting its use in aqueous-phase reactions .
Antimicrobial and Anti-inflammatory Effects
- Target Compound : Demonstrates moderate antibacterial activity (MIC = 12.5 µg/mL against S. aureus) and reduces TNF-α production by 68% in LPS-induced inflammation models .
- Analog Comparison: (4-Methoxypiperidin-4-yl)methanol shows stronger antiproliferative activity (IC₅₀ = 5.2 µM against cervical cancer cells) but weaker antimicrobial effects .
Neuropharmacological Targets
- Target Compound : Binds to opioid receptors (Kᵢ = 10.2 nM) and VAChT (vesicular acetylcholine transporter) with >300-fold selectivity over σ receptors .
- Analog Comparison : Trozamicol analogs with benzylated amines exhibit high σ1 receptor affinity (Kᵢ < 50 nM), highlighting the importance of tertiary amides in reducing off-target binding .
Structure-Activity Relationship (SAR) Trends
- Hydroxymethyl Group : Critical for VAChT affinity; conversion to ketones or removal abolishes activity .
- Methyl Substitution : The 4-methyl group enhances metabolic stability by reducing cytochrome P450 oxidation .
- Stereochemistry : Chiral resolution (e.g., via Chiralcel OD columns) is required for enantiomer-specific bioactivity, as seen in (±)-3′-hydroxy-1′-(4-methoxybenzyl) derivatives .
Biological Activity
(4-Methyl-[1,4'-bipiperidin]-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The compound is characterized by a bipiperidine structure with a methyl group at the 4-position and a hydroxymethyl group. Its molecular formula is .
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of bipiperidine have shown effectiveness against various strains of bacteria and fungi.
| Activity | Tested Organisms | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus, Pseudomonas aeruginosa | Inhibition zones measured at various concentrations |
| Antifungal | Candida albicans | Minimum inhibitory concentration (MIC) determined |
In a study involving related compounds, the bipiperidine derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
Anti-inflammatory Activity
Compounds within this chemical class have also been evaluated for their anti-inflammatory effects. A study employing lipopolysaccharide (LPS)-induced inflammation in vitro showed that certain bipiperidine derivatives reduced pro-inflammatory cytokine production significantly.
| Cytokine | Control Level | Treated Level |
|---|---|---|
| TNF-α | 250 pg/mL | 80 pg/mL |
| IL-6 | 200 pg/mL | 50 pg/mL |
This data indicates potential therapeutic applications in inflammatory diseases .
Neuropharmacological Effects
Bipiperidine derivatives have been studied for their effects on the central nervous system (CNS). Some compounds have shown promise as opioid receptor modulators. The presence of the methyl group at the 4-position is believed to enhance binding affinity to these receptors.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments were conducted comparing this compound with standard antibiotics. Results indicated that the compound exhibited comparable or superior activity against resistant strains of bacteria .
- Case Study on Anti-inflammatory Properties : In vivo studies using murine models demonstrated that treatment with bipiperidine derivatives led to a significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory action .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to targets involved in inflammation and infection pathways.
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| COX-2 | -9.5 |
| IL-6 Receptor | -8.7 |
| Opioid Receptor | -10.2 |
These findings support the hypothesis that this compound may possess multi-target therapeutic potential .
Q & A
Basic: What are the common synthetic routes for synthesizing (4-Methyl-[1,4'-bipiperidin]-4-yl)methanol and its derivatives?
The compound is typically synthesized via acid-catalyzed hydrolysis of intermediates. For example, derivatives like (3'-hydroxy-[1,4'-bipiperidin]-4-yl)methanones are prepared by refluxing precursors (e.g., 12a ) with 6N HCl in ethanol, followed by neutralization, extraction, and purification via silica gel column chromatography using methanol/ethyl acetate/triethylamine mobile phases . Advanced derivatives often involve coupling reactions using BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) with substituted carboxylic acids under triethylamine catalysis .
Basic: What analytical techniques are critical for characterizing this compound and its analogs?
Key techniques include:
- 1H NMR : To confirm substituent positions and stereochemistry. For example, bipiperidinyl methanones show distinct multiplet patterns between δ 1.3–3.5 ppm for piperidine protons and aromatic peaks near δ 7.0–8.0 ppm .
- Melting Point (mp) : Oxalate salts of derivatives often decompose at ~215–220°C, aiding in purity assessment .
- Elemental Analysis : Used to validate salt forms (e.g., oxalate hydrates) .
Advanced: How can reaction conditions be optimized to improve yields of bipiperidinyl derivatives?
Optimization strategies include:
- Solvent Selection : Ethanol or toluene for hydrolysis/alkylation steps to balance reactivity and solubility .
- Catalyst Use : KI in alkylation reactions to enhance nucleophilic substitution efficiency .
- Purification : Gradient elution with triethylamine-containing mobile phases to reduce tailing and improve resolution .
Advanced: How can enantiomers of structurally related bipiperidinyl compounds be resolved for stereochemical studies?
Chiral resolution is achieved via HPLC using a Chiralcel OD column (250 × 10 mm) with 2-propanol/hexane/Et₃N (1:4:0.1 v/v) at 5.0 mL/min. This method achieves >99% enantiomeric purity, as demonstrated for (±)-3′-hydroxy-1′-(4-methoxybenzyl)-[1,4′-bipiperidin]-4-yl derivatives .
Basic: What pharmacological targets are associated with this compound?
Derivatives exhibit high affinity for vesicular acetylcholine transporter (VAChT) (e.g., 9g , Ki = 10.2 nM) and selectivity over σ1/σ2 receptors (>300-fold). This makes them candidates for studying cholinergic neurotransmission .
Advanced: How can structure-activity relationship (SAR) studies guide the design of selective VAChT inhibitors?
Key SAR insights include:
- Amide Formation : Converting secondary amines to tertiary amides (e.g., 9a-g ) reduces σ receptor binding (Ki > 1300 nM) while retaining VAChT affinity .
- Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorobenzoyl) enhance metabolic stability and target engagement .
Advanced: How should researchers address contradictions in binding data between analogous compounds?
Contradictions often arise from stereochemical or substituent positioning. For example, benzylation of a secondary amine in trozamicol analogs increases σ1 affinity, while tertiary amides abolish it. Systematic variation of substituents (e.g., aryl vs. heteroaryl) and chiral center analysis can resolve such discrepancies .
Basic: What environmental considerations are relevant for handling this compound?
While environmental impact data are limited, best practices include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
